molecular formula C7H12ClN5O B2600260 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1989671-84-2

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B2600260
CAS No.: 1989671-84-2
M. Wt: 217.66
InChI Key: NMQJXJXMCVUJEF-UHFFFAOYSA-N
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Description

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring, making it a unique heterocyclic compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of triazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

The chemical formula for this compound is C7H12ClN5OC_7H_{12}ClN_5O with a molecular weight of 211.09 g/mol. The structure includes a pyrrolidine ring and a triazole ring, contributing to its biological activity through various mechanisms.

PropertyValue
Chemical Formula C7H12ClN5O
Molecular Weight 211.09 g/mol
IUPAC Name This compound
PubChem CID 122164467

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes and modulate receptor activities, while the pyrrolidine moiety may enhance binding affinity to these targets. This dual interaction potentially leads to therapeutic effects across various biological systems.

Anticancer Activity

Recent studies have assessed the anticancer properties of triazole derivatives similar to this compound. For instance:

  • Study Findings : In vitro tests using human lung adenocarcinoma (A549) cells indicated that certain derivatives exhibited significant cytotoxicity. Compounds with similar structural features reduced cell viability significantly compared to controls like cisplatin .
CompoundViability (%)IC50 (µM)
Control (Cisplatin)3010
Triazole Derivative A6415
Triazole Derivative B6112

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been widely documented. For example:

  • In Vitro Testing : Compounds similar to 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Study : A study evaluated the efficacy of a series of pyrrolidine-based triazoles against A549 cells. Results showed that modifications in substituents significantly influenced anticancer activity; compounds with halogen substitutions exhibited enhanced potency .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of various triazole compounds against resistant bacterial strains. The compounds demonstrated MIC values comparable to established antibiotics .

Properties

IUPAC Name

1-pyrrolidin-3-yltriazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.ClH/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H2,8,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJXJXMCVUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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